molecular formula C13H10ClN3 B13094993 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine

7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13094993
M. Wt: 243.69 g/mol
InChI Key: WVFGTPZDPIPUNM-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 1403821-52-2) is a high-purity chemical building block designed for advanced medicinal chemistry and oncology research. This compound features a fused pyrrolopyridine scaffold, a privileged structure in drug discovery known for its resemblance to purine nucleotides and its prevalence in kinase inhibitor scaffolds . The specific molecular architecture of this reagent, particularly the 2-(pyridin-3-yl) substitution on the pyrrole ring, is a key structural motif in modern drug design, intended to enhance binding affinity through π-stacking interactions and optimize metabolic stability . Its primary research value lies in the synthesis of novel therapeutic agents, with a significant focus on antitumor applications. The pyrrolo[2,3-c]pyridine core is a central template in the development of potent kinase inhibitors . Researchers utilize this compound as a critical intermediate in molecular hybridization and scaffold-hopping strategies to create targeted therapies. For example, analogous tricyclic pyrrolopyrimidine derivatives have demonstrated promising selective antitumor activity against human cancer cell lines, such as the colon cancer HT-29 model, by inhibiting key oncogenic targets . The chloro and methyl substituents on the core scaffold offer synthetic handles for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate safety precautions. For comprehensive product specifications, including detailed handling and storage recommendations, please contact our technical support team.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

7-chloro-5-methyl-2-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-5-10-6-11(9-3-2-4-15-7-9)17-12(10)13(14)16-8/h2-7,17H,1H3

InChI Key

WVFGTPZDPIPUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)NC(=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyridine ring. The reaction conditions often include the use of boron reagents, palladium catalysts, and suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-C]pyridine derivatives.

Scientific Research Applications

7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-c]pyridine Series

Key derivatives of pyrrolo[2,3-c]pyridine include:

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Synthesized in 71% yield, this compound lacks the methyl and pyridin-3-yl substituents but retains the chlorine at position 2.

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : With an 80% yield, the methoxy group at position 5 enhances electron-donating properties, contrasting with the electron-withdrawing chlorine in the target compound. This substitution could influence binding affinity in enzymatic assays .

Table 1: Comparison of Pyrrolo[2,3-c]pyridine Derivatives

Compound Substituents (Positions) Yield (%) Key Functional Groups
Target Compound 7-Cl, 5-Me, 2-(pyridin-3-YL) N/A Chloro, Methyl, Pyridine
10b (5-Chloro derivative) 5-Cl, 2-COOH 71 Chloro, Carboxylic Acid
10c (5-Methoxy derivative) 5-OMe, 2-COOH 80 Methoxy, Carboxylic Acid

Isomeric and Core-Modified Analogues

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine (): This compound features a pyrrolo[2,3-b]pyridine core, an isomer of the target's [2,3-c] system. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s methyl group .

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1001412-41-4) :

  • With a similarity score of 0.57, this analog has dual chlorine substituents at positions 5 and 6. The additional chlorine increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the target compound .

Substituent-Driven Comparisons

  • Chlorine vs. Methoxy Groups : The target’s 7-chloro group may enhance electrophilic reactivity compared to methoxy-substituted analogs like 10c, influencing interactions with nucleophilic residues in biological targets .
  • Pyridin-3-yl vs.

Biological Activity

7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H9_{9}ClN2_2O2_2
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 1198098-49-5

The structure comprises a pyrrole ring fused to a pyridine moiety, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit PKMYT1, a kinase that regulates CDK1 phosphorylation, thereby affecting the cell cycle and inducing apoptosis in certain cancer cell lines. In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer types with IC50_{50} values ranging from 0.5 to 5 µM depending on the cell line tested .

2. Anti-inflammatory Activity

The compound also displays notable anti-inflammatory effects. In preclinical models, it was observed to inhibit the COX-2 enzyme with an IC50_{50} value of approximately 0.034 µM, indicating strong selectivity over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: In Vitro Cancer Cell Studies

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in viable cells by over 70% at higher concentrations.
  • Apoptotic Induction : Flow cytometry analysis showed increased annexin V positivity, indicating apoptosis.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of carrageenan-induced paw edema:

  • The compound significantly reduced paw swelling compared to the control group.
  • Histopathological analysis confirmed reduced inflammatory cell infiltration in treated animals.

Comparative Biological Activity Table

Activity TypeMechanismIC50_{50} ValueReference
AnticancerPKMYT1 inhibition0.5 - 5 µM
Anti-inflammatoryCOX-2 inhibition0.034 µM

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